6-Methyl-3-aza-bicyclo[4.1.0]heptane
Description
Structural Classification of Azabicyclic Compounds
Azabicyclic compounds constitute a fundamental class of bridged bicyclic structures containing nitrogen atoms as integral components of their ring systems. According to systematic classification principles, these compounds are characterized by their unique nomenclature system that indicates the number of atoms in each connecting path around the rings. The bicyclo[4.1.0] designation specifically describes a seven-membered bicyclic framework where the bridgehead positions are connected by pathways containing four, one, and zero carbon atoms respectively.
The structural architecture of 6-methyl-3-azabicyclo[4.1.0]heptane features a nitrogen atom positioned at the 3-position of the bicyclic framework, creating a secondary amine functionality within the constrained ring system. This positioning of the nitrogen atom introduces significant basicity to the molecule while simultaneously restricting conformational flexibility through the rigid bicyclic scaffold. The methyl substituent at the 6-position further contributes to the compound's steric profile and influences its chemical reactivity patterns.
Contemporary classification systems recognize azabicyclic compounds as privileged scaffolds in medicinal chemistry due to their ability to occupy three-dimensional chemical space efficiently while maintaining favorable pharmacological properties. The bicyclo[4.1.0] framework specifically represents a fusion between cyclopropane and cyclohexane ring systems, where the inherent ring strain of the cyclopropane component creates unique electronic and steric environments that differentiate these compounds from their monocyclic counterparts.
| Structural Parameter | 6-Methyl-3-azabicyclo[4.1.0]heptane | Parent 3-azabicyclo[4.1.0]heptane |
|---|---|---|
| Molecular Formula | C₇H₁₃N | C₆H₁₁N |
| Molecular Weight | 111.18 g/mol | 97.16 g/mol |
| Ring System | Bicyclo[4.1.0]heptane | Bicyclo[4.1.0]heptane |
| Nitrogen Position | 3-position | 3-position |
| Substituents | 6-methyl group | None |
| Chemical Abstracts Service Number | 7383-77-9 | 286-09-9 |
Significance of Bridgehead Nitrogen Heterocycles in Organic Chemistry
Bridgehead nitrogen heterocycles occupy a position of considerable importance in modern organic chemistry due to their unique structural properties and synthetic utility. These compounds represent one of the most privileged scaffolds in both synthetic chemistry and medicinal chemistry applications, offering distinct advantages in molecular design and biological activity optimization. The incorporation of nitrogen atoms at bridgehead positions creates conformationally restricted frameworks that can effectively mimic natural product architectures while providing enhanced metabolic stability.
The significance of bridgehead nitrogen systems extends beyond their structural novelty to encompass their role as versatile synthetic intermediates. Recent advances in transition metal-catalyzed carbon-hydrogen bond activation and functionalization have provided straightforward access to bridgehead nitrogen heterocycles in an atom-economical manner. Palladium, rhodium, ruthenium, iridium, cobalt, nickel, silver, and copper catalysts have been successfully employed for the synthesis of these molecular frameworks, demonstrating their accessibility through diverse synthetic approaches.
The three-dimensional architecture of bridgehead nitrogen heterocycles provides unique opportunities for structure-activity relationship optimization in pharmaceutical applications. The rigid bicyclic framework constrains molecular conformations, potentially leading to enhanced selectivity and reduced off-target effects compared to more flexible structural analogs. This conformational restriction also influences the compounds' physicochemical properties, including solubility, membrane permeability, and metabolic stability profiles.
Furthermore, bridgehead nitrogen heterocycles serve as valuable building blocks for the construction of more complex molecular architectures. Their inherent reactivity, particularly at positions adjacent to the nitrogen atom, enables diverse functionalization strategies that can introduce additional pharmacophoric elements or modulate physicochemical properties. The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid derivatives exemplifies the utility of these scaffolds as unnatural amino acid building blocks in medicinal chemistry applications.
Historical Context and Discovery Timeline
The historical development of azabicyclic chemistry traces its origins to early investigations in heterocyclic synthesis during the mid-twentieth century. The initial recognition of bicyclic nitrogen-containing frameworks as synthetically valuable targets emerged from studies on natural product total synthesis, where researchers encountered these structural motifs as key components of biologically active molecules.
The systematic study of 3-azabicyclo[4.1.0]heptane derivatives gained momentum through pioneering synthetic methodologies developed in the 1970s and 1980s. Early synthetic approaches relied heavily on traditional cyclization reactions and functional group transformations, often resulting in limited yields and selectivity challenges. The synthesis of 7-azabicyclo[2.2.1]heptane, a related bridgehead nitrogen heterocycle, demonstrated both the potential and the synthetic difficulties associated with these constrained ring systems, achieving overall yields of only eighteen percent through five-step synthetic sequences.
Significant advances in azabicyclic synthesis occurred during the 1990s and 2000s with the development of more sophisticated synthetic methodologies. The introduction of transition metal-catalyzed processes revolutionized the field, enabling more efficient and selective approaches to bridgehead nitrogen heterocycles. Gold-catalyzed cycloisomerization reactions emerged as particularly valuable tools, constituting the first examples of intramolecular cyclopropanation of alkenes by gold carbenes generated through electrophilic ring opening of cyclopropenes.
Contemporary developments in azabicyclic chemistry have been driven by increasing recognition of these compounds' potential in pharmaceutical applications. The identification of 6-methyl-3-azabicyclo[4.1.0]heptane derivatives as building blocks for drug discovery programs has stimulated renewed interest in synthetic methodology development. Modern synthetic approaches emphasize efficiency, selectivity, and scalability, addressing the historical limitations that restricted the broader application of these valuable molecular frameworks.
| Historical Period | Key Developments | Representative Compounds |
|---|---|---|
| 1950s-1960s | Initial recognition of azabicyclic motifs | Simple bridged nitrogen heterocycles |
| 1970s-1980s | Early systematic synthesis | 7-azabicyclo[2.2.1]heptane derivatives |
| 1990s-2000s | Transition metal catalysis development | 3-azabicyclo[4.1.0]heptane frameworks |
| 2010s-Present | Pharmaceutical applications focus | 6-methyl-3-azabicyclo[4.1.0]heptane derivatives |
Structure
2D Structure
Properties
IUPAC Name |
6-methyl-3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7-2-3-8-5-6(7)4-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMMYZWZFOMHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Adjacent Methylamino-Cyclohexanol
-
- Epoxy cyclohexane is added drop-wise into aqueous methylamine solution (35-40%) at 20–30°C.
- Reaction duration: 14–16 hours.
- Stirring: Continuous.
- Temperature: Maintained at ambient conditions.
- Pressure: Slightly elevated (~1.5 MPa) to facilitate reaction.
-
- Formation of adjacent methylamino-cyclohexanol intermediate with high yield (~85–95%).
-
- Underpressure distillation is employed to isolate the intermediate.
- The molar ratio of epoxy cyclohexane to methylamine is typically 1:3.5–4.5.
Step 2: Cyclization to 6-Methyl-3-aza-bicyclo[4.1.0]heptane
-
- The intermediate is dissolved in an organic solvent such as methyl tertiary butyl ether or dichloromethane.
- Triethylamine (0.5 equivalents) is added as a base.
- Phosphorus tribromide (1.2 equivalents) is added dropwise at -10°C to 0°C.
- Post-reaction, strong alkali (sodium hydroxide or potassium hydroxide, 4 equivalents) is used to adjust pH to 13–14.
- Stirring continues for 2–3 hours.
-
- Ring closure yields the desired bicyclic compound with a yield around 52–54% and high purity (>98%).
-
- The reaction mechanism involves nucleophilic attack and intramolecular cyclization facilitated by PBr₃.
Alternative Bromination and Cyclization Pathway
An alternative approach involves direct bromination of the methylated intermediate, followed by intramolecular cyclization.
Procedure:
-
- Similar to the above, starting from epoxy cyclohexane and methylamine.
-
- The intermediate is dissolved in dichloromethane.
- Phosphorus tribromide or bromine with triphenylphosphine is used to brominate the methyl group selectively.
- Reaction temperature is maintained at -10°C to 0°C.
- Excess bromide is quenched with aqueous alkali, and the organic layer is separated.
-
- The brominated intermediate undergoes intramolecular nucleophilic substitution to form the bicyclic structure.
- The final product is isolated via solvent extraction and distillation.
Yield and Purity:
- Typical yields range from 50% to 55%, with purity exceeding 99%.
Synthesis via Transition-Metal-Free Radical Oxidation (Less Common for Methyl Substitution)
Recent advances have demonstrated radical oxidation methods for aza-bicyclic compounds, though their application specifically to 6-methyl derivatives remains under exploration. These methods involve oxidative cyclopropanation of aza-1,6-enynes, which may serve as alternative routes for constructing the core framework.
Data Table Summarizing Preparation Parameters
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxy cyclohexane + Methylamine | Epoxy cyclohexane, aqueous methylamine | PBr₃, triethylamine, alkali base | 20–30°C, 14–16 hr, pH 13–14 | 52–54 | Mild conditions, high purity, intramolecular cyclization |
| Bromination & Cyclization | Methylated intermediate from above | Bromine/triphenylphosphine, alkali base | -10°C to 0°C, 2–3 hr | 50–55 | Alternative pathway, effective for methyl substitution |
Research Findings and Notes
- The two-step synthetic route utilizing epoxy cyclohexane and methylamine is favored for its operational simplicity, high yields, and mild conditions, aligning with green chemistry principles.
- The use of phosphorus tribromide or bromine with triphenylphosphine facilitates efficient bromination necessary for cyclization.
- Optimization of molar ratios, reaction temperature, and pH is critical for maximizing yield and purity.
- Transition-metal-free radical oxidation methods show promise but require further adaptation for methyl substitutions at the 6-position.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-aza-bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form functionalized derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring system.
Substitution: Substitution reactions can introduce different functional groups at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition-metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce simpler amines or hydrocarbons.
Scientific Research Applications
Pharmacological Potential
The unique structural attributes of 6-methyl-3-aza-bicyclo[4.1.0]heptane make it a candidate for various pharmacological applications. Research indicates that derivatives of this compound can act as potent inhibitors of neurotransmitter reuptake, particularly for serotonin (5-HT), dopamine (DA), and norepinephrine (NE) . Such properties suggest potential therapeutic uses in treating mood disorders, anxiety, and other conditions influenced by these neurotransmitters.
Case Study: Triple Reuptake Inhibitors
A notable study highlighted the effectiveness of certain derivatives of this compound as selective triple reuptake inhibitors . These compounds demonstrated significant promise in preclinical models for conditions such as depression and anxiety disorders.
Analgesic Properties
Compounds derived from this compound have also been evaluated for their analgesic properties, showing efficacy in managing chronic pain conditions, including rheumatoid arthritis and neuropathic pain . The mechanisms of action appear to involve modulation of pain pathways through interaction with specific receptors.
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules . Its reactivity allows for various transformations, including alkylation and oxidation reactions, making it a versatile building block in synthetic chemistry.
Synthesis Methodologies
Several methodologies have been developed for synthesizing derivatives of this compound:
- Hydrogenation Reactions : Utilizing palladium catalysts to convert precursors into this compound derivatives.
- Protective Group Strategies : Employing protective groups during synthesis to enhance yield and selectivity .
Structural Variants and Related Compounds
The structural characteristics of this compound allow for the development of numerous analogs with modified properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane | Two bromine substituents | Enhanced biological activity due to dual halogenation |
| rac-(1R,6R)-7-bromo-3-azabicyclo[4.1.0]heptane | Single bromine atom | Variability in receptor binding affinities |
These analogs can exhibit different biological activities or pharmacokinetic profiles, further expanding the potential applications of the bicyclic framework.
Mechanism of Action
The mechanism of action of 6-Methyl-3-aza-bicyclo[4.1.0]heptane involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, making the compound useful in studying biological systems and developing pharmaceuticals .
Comparison with Similar Compounds
Structural and Functional Group Variations
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS: 1803584-25-9)
- Molecular Formula: C₁₁H₉BrFNO₂S (as listed, though likely an error; correct formula inferred as C₇H₁₂Cl₂N·HCl).
- Key Features: Contains two chlorine atoms at position 7 and a hydrochloride salt. The hydrochloride salt improves solubility in aqueous media, making it advantageous for pharmaceutical formulations .
- Applications : Used as a synthetic intermediate in medicinal chemistry due to its halogenated scaffold .
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane (CAS: 2174002-33-4)
- Molecular Formula: C₈H₁₅NO.
- Molecular Weight : 141.2 g/mol.
- Key Features : A methoxymethyl group at position 7 introduces an ether functional group, increasing polarity and hydrogen-bonding capacity. The stereochemistry (racemic mixture) may influence chiral recognition in drug-receptor interactions .
- Applications : Serves as a versatile scaffold for small-molecule drug discovery .
6-Methoxy-3-azabicyclo[3.1.1]heptane (CAS: 1935019-96-7)
- Molecular Formula: C₇H₁₃NO.
- Molecular Weight : 127.18 g/mol.
- Key Features: The [3.1.1] bicyclo system (vs. The methoxy group at position 6 improves solubility in polar solvents .
- Applications : Discontinued commercially, but its methoxy-substituted framework may have been explored for CNS-targeting agents .
6-Thia-3-azabicyclo[3.1.1]heptane (CAS: 1338247-66-7)
- Molecular Formula : C₅H₉NS.
- Molecular Weight : 115.2 g/mol.
- Key Features : Replacement of a carbon with sulfur (thia) alters electronic properties, increasing nucleophilicity. The smaller [3.1.1] framework may enhance metabolic stability compared to larger bicyclo systems .
- Applications: Potential use in organocatalysis or as a sulfur-containing pharmacophore .
3-Oxa-6-aza-bicyclo[3.1.1]heptane
- Molecular Formula: C₅H₉NO.
- Molecular Weight : 99.13 g/mol.
- The compact [3.1.1] system offers reduced steric hindrance compared to the target compound .
- Applications : Likely explored for peptidomimetics or as a polar building block .
Table 1: Key Properties of 6-Methyl-3-aza-bicyclo[4.1.0]heptane and Analogues
Pharmacological and Industrial Relevance
- This compound: Limited data on bioactivity, but its methyl group balances lipophilicity and steric effects, making it suitable for CNS drug scaffolds.
- Halogenated Derivatives (e.g., 7,7-dichloro) : Enhanced reactivity for cross-coupling reactions in API synthesis .
- Methoxymethyl and Thia Derivatives : Improved solubility and metabolic stability, respectively, critical for oral bioavailability .
Biological Activity
6-Methyl-3-aza-bicyclo[4.1.0]heptane is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, characterized by their bicyclic structure containing nitrogen atoms. The specific structure of this compound can be represented as follows:
This molecular formula indicates the presence of a nitrogen atom within a bicyclic framework, which is essential for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits significant activity as a triple reuptake inhibitor targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This mechanism is crucial for the treatment of various neuropsychiatric disorders, including depression and anxiety disorders.
- Inhibition of Monoamine Transporters : The compound has been shown to inhibit the reuptake of neurotransmitters, which enhances their availability in the synaptic cleft, thereby improving mood and cognitive function.
- Selectivity and Potency : Studies have demonstrated that derivatives of this compound possess high selectivity and potency at SERT, NET, and DAT, making them promising candidates for further development in pharmacotherapy .
The mechanism through which this compound exerts its effects involves binding to the monoamine transporters, leading to increased levels of serotonin, norepinephrine, and dopamine in the brain. This action is believed to contribute to its antidepressant and anxiolytic effects.
Study 1: Efficacy in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a marked improvement compared to control groups receiving placebo treatments .
Study 2: Neuropharmacological Profile
Further investigations into the neuropharmacological profile revealed that this compound not only inhibits reuptake but also modulates receptor activity associated with mood regulation. In vivo microdialysis experiments confirmed that systemic administration led to increased extracellular levels of serotonin and norepinephrine .
Data Table: Comparative Biological Activity
Q & A
Q. What are the key synthetic methodologies for preparing 6-methyl-3-aza-bicyclo[4.1.0]heptane derivatives?
A transition-metal-free radical oxidation approach enables oxidative cyclopropanation of aza-1,6-enynes to synthesize functionalized azabicyclo[4.1.0]heptane derivatives. This method forms four bonds in a single step under mild conditions, with compatibility across diverse substrates and functional groups. Control experiments and real-time ESI-MS spectroscopy validate the proposed radical-mediated pathway .
Q. How can structural characterization of 6-methyl-3-azabicyclo[4.1.0]heptane derivatives be optimized?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, ESI-MS monitoring during synthesis provides real-time insights into reaction intermediates. NMR (¹H/¹³C) resolves bicyclic ring strain effects, with characteristic shifts for methyl groups and bridgehead protons .
Q. What safety protocols are recommended for handling bicyclic amines like 6-methyl-3-azabicyclo[4.1.0]heptane?
Follow organic synthesis safety guidelines for cyclopropane-containing compounds: use fume hoods, avoid open flames (due to potential ring-strain-induced reactivity), and employ inert atmospheres for air-sensitive intermediates. Cyclohexene imine derivatives require strict moisture control to prevent hydrolysis .
Advanced Research Questions
Q. How do computational studies predict the stability and reactivity of 6-methyl-3-azabicyclo[4.1.0]heptane?
Molecular mechanics calculations on bicyclo[4.1.0]heptane analogs reveal strain energy (~27 kcal/mol for cis-isomers) and torsional effects. Substituents like methyl groups increase steric hindrance, influencing ring-opening reactivity. DFT simulations can model radical intermediates during cyclopropanation .
Q. What pharmacological applications exist for 6-methyl-3-azabicyclo[4.1.0]heptane derivatives?
Derivatives like 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane act as triple reuptake inhibitors (SERT, NET, DAT). In vivo microdialysis in rodent models demonstrates brain penetration and dose-dependent neurotransmitter modulation. Structural optimization focuses on substituent effects at the 6-position for selectivity .
Q. How can reaction contradictions in radical-mediated cyclopropanation be resolved?
Discrepancies in product yields may arise from competing pathways (e.g., hydrogen abstraction vs. cyclization). Use deuterium labeling and kinetic isotope effect (KIE) studies to trace hydrogen transfer steps. Adjusting solvent polarity (e.g., DMSO vs. THF) can suppress side reactions .
Q. What strategies enable late-stage functionalization of 6-methyl-3-azabicyclo[4.1.0]heptane?
Post-synthetic modifications include:
- N-Functionalization : Boc protection (e.g., tert-butyl carbamate formation) under Schotten-Baumann conditions.
- Ring-Opening : Acid-catalyzed epoxide ring-opening with nucleophiles (e.g., azide or thiols) to access linear amines .
Methodological Challenges and Solutions
Q. Why do bicyclo[4.1.0]heptane derivatives exhibit variable chromatographic behavior?
The fused cyclopropane ring introduces conformational rigidity, leading to broad HPLC peaks. Use high-pH mobile phases (e.g., ammonium bicarbonate) or chiral columns to resolve enantiomers. GC-MS with derivatization (e.g., silylation) improves volatility .
Q. How can stereochemical outcomes in azabicycloheptane synthesis be controlled?
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) direct stereochemistry. For example, trans-4-hydroxy-L-proline derivatives have been used to synthesize enantiopure 2-oxa-5-azabicyclo[2.2.1]heptane analogs via stereoselective ring closure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
